molecular formula C11H12ClNO B1303222 (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal CAS No. 85907-66-0

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal

Cat. No.: B1303222
CAS No.: 85907-66-0
M. Wt: 209.67 g/mol
InChI Key: WYRALGSIFBXIIV-JXMROGBWSA-N
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Description

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal is an organic compound characterized by the presence of a chlorophenyl group and a dimethylamino group attached to a propenal backbone

Scientific Research Applications

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(4-Chlorophenyl)-N-(4-methoxyphenyl)methanimine
  • (4-Chlorophenyl)phenylmethylamine
  • (4-Chlorophenyl)dimethylamino acetic acid

Uniqueness

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal is unique due to its specific structural features, such as the combination of a chlorophenyl group and a dimethylamino group on a propenal backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRALGSIFBXIIV-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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